2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide
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Overview
Description
2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes a pyridine ring fused with an imidazole ring, and a tosylimino group attached to the pyridine ring. The presence of these functional groups makes it a valuable scaffold in organic synthesis and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide typically involves the following steps:
Formation of the Imidazopyridine Core: The imidazopyridine core can be synthesized through various methods such as condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions.
Introduction of the Tosylimino Group: The tosylimino group can be introduced through a reaction with tosyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the imidazopyridine core to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The tosylimino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with a similar core structure but different functional groups.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyridine and pyrazole ring.
Thieno[2,3-b]pyridine: A compound with a fused pyridine and thiophene ring.
Uniqueness
2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide is unique due to the presence of the tosylimino group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for various applications in chemistry, biology, and medicine .
Biological Activity
2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide, also referred to by its chemical name or CAS number 1352725-99-5, is a compound with significant potential in pharmaceutical applications. Its unique structure, characterized by a pyridine ring and a tosylimino group, suggests various biological activities that merit investigation.
- Molecular Formula : C15H17N3O3S
- Molar Mass : 319.37878 g/mol
- Storage Conditions : Recommended storage at 2-8°C
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. The following sections detail specific findings related to its biological activity.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various derivatives of pyridine-based compounds highlighted that certain structural modifications can enhance activity against bacterial strains. Although specific data on this compound is limited, the presence of the tosylimino group is known to contribute to increased efficacy against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound Name | Structure | Antimicrobial Activity | Reference |
---|---|---|---|
Compound A | Structure A | Moderate against E. coli | |
Compound B | Structure B | High against S. aureus | |
This compound | Target Compound | TBD | TBD |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through studies on similar molecules. For instance, derivatives with similar functional groups have shown promising results in inhibiting tyrosinase, an enzyme involved in melanin production. This inhibition could have implications for skin lightening treatments and other cosmetic applications.
Case Study: Tyrosinase Inhibition
In a comparative study, several compounds were tested for their inhibitory effects on mushroom tyrosinase:
Compound | Tyrosinase Inhibition (%) | IC50 (μM) |
---|---|---|
Compound 1b | 96.69 ± 0.01 | 0.88 ± 0.91 |
Compound A | TBD | TBD |
This compound | TBD | TBD |
These results indicate that structural modifications can significantly affect the inhibitory potency against tyrosinase, suggesting that further exploration of this compound could yield valuable insights into its mechanism of action .
The proposed mechanism for the biological activity of compounds like this compound often involves interaction with active sites on enzymes or microbial membranes. The tosylimino moiety may facilitate binding through hydrogen bonding or hydrophobic interactions, enhancing the overall efficacy of the compound.
Properties
CAS No. |
1352725-99-5 |
---|---|
Molecular Formula |
C15H17N3O3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[3-methyl-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide |
InChI |
InChI=1S/C15H17N3O3S/c1-11-5-7-13(8-6-11)22(20,21)17-15-12(2)4-3-9-18(15)10-14(16)19/h3-9H,10H2,1-2H3,(H2,16,19) |
InChI Key |
VZTUVMBNPSSZDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C(=CC=CN2CC(=O)N)C |
Origin of Product |
United States |
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